molecular formula C19H20ClNO3 B5963906 N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Cat. No. B5963906
M. Wt: 345.8 g/mol
InChI Key: FDYNLSBUNGCUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as ADMIO, is a chemical compound that has been studied extensively for its potential therapeutic applications. ADMIO belongs to a class of compounds called amides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its ability to modulate various signaling pathways in cells. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also activates the Nrf2 pathway, which is responsible for regulating oxidative stress.
Biochemical and physiological effects:
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as glutathione peroxidase and catalase. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several advantages for use in laboratory experiments. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is readily available and relatively easy to synthesize. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to have low toxicity in vitro and in vivo. However, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has some limitations for use in laboratory experiments. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. One possible direction is to investigate the use of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other drugs or therapies for cancer treatment. Another direction is to study the effects of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine the optimal dosage and administration of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide for therapeutic applications.
In conclusion, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a chemical compound that has been studied extensively for its potential therapeutic applications. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects in cells and tissues, and has several advantages for use in laboratory experiments. Further research is needed to fully understand the therapeutic potential of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide and its mechanisms of action.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-4'-acetylacetanilide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to yield N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as oncology, cardiovascular disease, and neurodegenerative disorders. In oncology, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurodegenerative disorders, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-11-9-17(10-12(2)18(11)20)24-14(4)19(23)21-16-7-5-15(6-8-16)13(3)22/h5-10,14H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYNLSBUNGCUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.